molecular formula C10H12O2S B2593299 [(4-Methylbenzyl)thio]acetic acid CAS No. 58511-20-9

[(4-Methylbenzyl)thio]acetic acid

Cat. No.: B2593299
CAS No.: 58511-20-9
M. Wt: 196.26
InChI Key: UOIMPBCYXTWNOF-UHFFFAOYSA-N
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Description

[(4-Methylbenzyl)thio]acetic acid is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol It is characterized by the presence of a thioether linkage between a 4-methylbenzyl group and an acetic acid moiety

Scientific Research Applications

[(4-Methylbenzyl)thio]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “[(4-Methylbenzyl)thio]acetic acid” is classified under Acute Tox. 4 Oral according to the GHS07 hazard classification . The hazard statement is H302 . The compound is also classified under storage class code 11, which pertains to combustible solids .

Mechanism of Action

Target of Action

The primary targets of [(4-Methylbenzyl)thio]acetic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Like many other organic compounds, it likely interacts with its targets to induce changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .

Result of Action

As the compound’s targets and mode of action are further elucidated, the resulting molecular and cellular effects will become clearer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylbenzyl)thio]acetic acid typically involves the reaction of 4-methylbenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, resulting in the formation of the thioether linkage . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(4-Methylbenzyl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

Comparison with Similar Compounds

[(4-Methylbenzyl)thio]acetic acid can be compared with other similar compounds, such as:

  • [(4,5-Dimethoxy-2-methylbenzyl)thio]acetic acid
  • [(3-Bromobenzyl)thio]acetic acid
  • [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

These compounds share the thioether linkage and benzyl group but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMPBCYXTWNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58511-20-9
Record name 58511-20-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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